(1-(5-hydroxypentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)-methanone-2,4,5,6,7-d5
CAS No.:
Cat. No.: VC16575638
Molecular Formula: C25H25NO2
Molecular Weight: 376.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H25NO2 |
|---|---|
| Molecular Weight | 376.5 g/mol |
| IUPAC Name | (4-methylnaphthalen-1-yl)-[2,4,5,6,7-pentadeuterio-1-(5-hydroxypentyl)indol-3-yl]methanone |
| Standard InChI | InChI=1S/C25H25NO2/c1-18-13-14-22(20-10-4-3-9-19(18)20)25(28)23-17-26(15-7-2-8-16-27)24-12-6-5-11-21(23)24/h3-6,9-14,17,27H,2,7-8,15-16H2,1H3/i5D,6D,11D,12D,17D |
| Standard InChI Key | JRALTDRFXRCGRH-UCXXKCETSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCCO)[2H])C(=O)C3=CC=C(C4=CC=CC=C43)C)[2H])[2H] |
| Canonical SMILES | CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCCO |
Introduction
Chemical Structure and Isotopic Characteristics
Molecular Architecture
The compound’s structure comprises three primary components:
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Indole Core: A pentadeuterated indole ring () substituted at the 1-position with a 5-hydroxypentyl chain.
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Naphthalene Moiety: A 4-methylnaphthalene group () attached via a ketone bridge.
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Deuterium Labeling: Deuterium atoms at positions 2,4,5,6,7 on the indole ring, denoted by the "-2,4,5,6,7-d5" suffix.
The IUPAC name, (4-methylnaphthalen-1-yl)-[2,4,5,6,7-pentadeuterio-1-(5-hydroxypentyl)indol-3-yl]methanone, reflects this arrangement.
Table 1: Key Structural Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 376.5 g/mol |
| Deuterium Substitution | Positions 2,4,5,6,7 on indole ring |
| Functional Groups | Hydroxyl, ketone, aromatic rings |
Isotopic Effects
Deuterium incorporation alters the compound’s physical and chemical behavior:
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Boiling/Melting Points: Slight increases due to stronger carbon-deuterium bonds.
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Spectroscopic Profiles: Distinct NMR and mass spectrometry signatures, with reduced signals at deuterated positions.
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Metabolic Stability: Slowed enzymatic degradation in biological systems, as C–D bonds require higher activation energy .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step organic reactions:
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Indole Alkylation: Introduction of the 5-hydroxypentyl chain via nucleophilic substitution on 1H-indole.
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Friedel-Crafts Acylation: Coupling the alkylated indole with 4-methylnaphthalene-1-carbonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).
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Deuterium Incorporation: Achieved through acid-catalyzed H/D exchange or using deuterated starting materials.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization Strategies |
|---|---|---|
| Indole Alkylation | 5-Bromopentan-1-ol, K₂CO₃, DMF, 80°C | Phase-transfer catalysts, excess alkyl halide |
| Friedel-Crafts | AlCl₃, dichloromethane, 0°C to room temp | Slow addition of acyl chloride |
| Deuterium Labeling | D₂O, DCl, reflux | Prolonged reaction times |
Analytical Characterization
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NMR Spectroscopy: NMR shows absence of protons at deuterated positions (δ 2.4–7.8 ppm for aromatic protons).
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Mass Spectrometry: ESI-MS displays a molecular ion peak at m/z 376.5 with fragmentation patterns consistent with naphthalene and indole cleavage.
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Stability Studies: The compound demonstrates moderate stability under ambient light but degrades under prolonged UV exposure or acidic conditions.
Chemical Reactivity and Stability
Reactivity Profiles
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Electrophilic Substitution: The indole ring undergoes nitration or sulfonation at the 5-position, while the naphthalene moiety reacts preferentially at the 2-position.
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Reduction: Catalytic hydrogenation reduces the ketone group to a secondary alcohol without affecting aromatic rings.
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Oxidation: The hydroxypentyl side chain oxidizes to a ketone using Jones reagent.
Degradation Pathways
Under metabolic conditions, cytochrome P450 enzymes oxidize the naphthalene ring to 1,2-dihydrodiol derivatives, as observed in Rhodococcus sp. for analogous compounds . Deuterium labeling slows this process, increasing half-life in vivo .
Table 3: Stability Under Controlled Conditions
| Condition | Observation | Half-Life (h) |
|---|---|---|
| pH 7.4, 37°C | Stable (>90% remaining after 24 h) | 48 |
| UV Light (254 nm) | 30% degradation after 6 h | 12 |
| 0.1 M HCl | Complete decomposition within 1 h | <1 |
Applications in Scientific Research
Medicinal Chemistry
The compound’s structural similarity to synthetic cannabinoids (e.g., JWH-122) suggests potential as a ligand for cannabinoid receptors . Deuterium labeling facilitates pharmacokinetic studies by reducing metabolic clearance .
Isotopic Labeling
Used as an internal standard in LC-MS quantification of indole derivatives, improving assay precision by compensating for matrix effects.
Materials Science
The conjugated π-system enables applications in organic semiconductors, with deuterium enhancing thermal stability in device fabrication.
Future Research Directions
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In Vivo Metabolic Profiling: Elucidate deuterium’s impact on bioavailability using radiolabeled analogs.
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Structure-Activity Relationships: Modify the hydroxypentyl chain to optimize receptor binding affinity.
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Materials Optimization: Explore doping effects in organic light-emitting diodes (OLEDs).
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